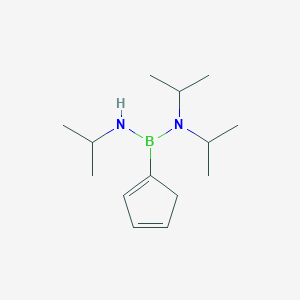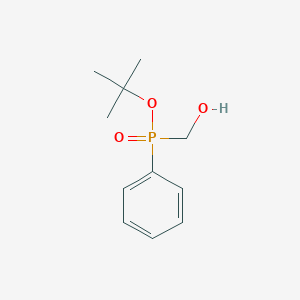
2-(Buta-1,3-diyn-1-YL)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Buta-1,3-diyn-1-yl)pyridine is a chemical compound characterized by the presence of a pyridine ring substituted with a buta-1,3-diynyl group. This compound is of significant interest in organic chemistry due to its unique structure and reactivity, which make it a valuable building block for the synthesis of more complex molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Buta-1,3-diyn-1-yl)pyridine typically involves the coupling of a pyridine derivative with a buta-1,3-diynyl precursor. One common method is the Sonogashira coupling reaction, which involves the reaction of a halogenated pyridine with a terminal alkyne in the presence of a palladium catalyst and a copper co-catalyst . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the reactants.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions to maximize yield and purity, using cost-effective reagents, and implementing efficient purification techniques such as distillation or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-(Buta-1,3-diyn-1-yl)pyridine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form diketones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the triple bonds into double or single bonds, leading to the formation of alkenes or alkanes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) are typical reducing conditions.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield diketones, while reduction can produce alkenes or alkanes. Substitution reactions can introduce a wide range of functional groups onto the pyridine ring.
Aplicaciones Científicas De Investigación
2-(Buta-1,3-diyn-1-yl)pyridine has several applications in scientific research:
Mecanismo De Acción
The mechanism by which 2-(Buta-1,3-diyn-1-yl)pyridine exerts its effects depends on the specific application. In chemical reactions, the compound’s reactivity is primarily due to the presence of the buta-1,3-diynyl group, which can undergo various transformations. In biological systems, the compound’s mechanism of action may involve interactions with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways .
Comparación Con Compuestos Similares
Similar Compounds
2-(Buta-1,3-diyn-1-yl)benzene: Similar structure but with a benzene ring instead of a pyridine ring.
2-(Buta-1,3-diyn-1-yl)thiophene: Contains a thiophene ring instead of a pyridine ring.
2-(Buta-1,3-diyn-1-yl)furan: Features a furan ring in place of the pyridine ring.
Uniqueness
2-(Buta-1,3-diyn-1-yl)pyridine is unique due to the presence of the nitrogen atom in the pyridine ring, which imparts different electronic properties compared to its analogs with benzene, thiophene, or furan rings. This difference in electronic properties can influence the compound’s reactivity and its interactions in biological systems .
Propiedades
Número CAS |
648431-97-4 |
|---|---|
Fórmula molecular |
C9H5N |
Peso molecular |
127.14 g/mol |
Nombre IUPAC |
2-buta-1,3-diynylpyridine |
InChI |
InChI=1S/C9H5N/c1-2-3-6-9-7-4-5-8-10-9/h1,4-5,7-8H |
Clave InChI |
XLRRAVSEFREARZ-UHFFFAOYSA-N |
SMILES canónico |
C#CC#CC1=CC=CC=N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


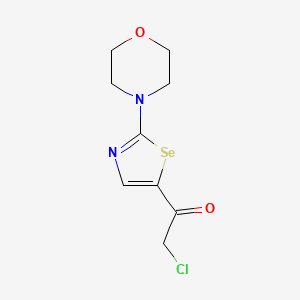
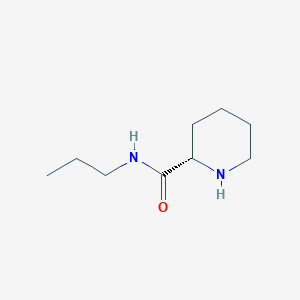

![[(2S)-1-Acetylpiperidin-2-yl]methyl butanoate](/img/structure/B12608550.png)
![1-[(1-Azidooctan-2-YL)selanyl]-4-chlorobenzene](/img/structure/B12608556.png)
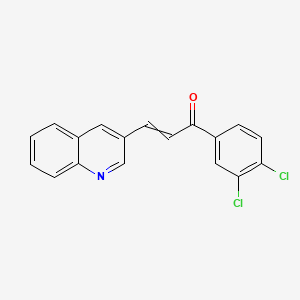
![1-(4-Acetyl-7-bromo-4H-[1,3]thiazolo[5,4-b]indol-2-yl)pyrrolidine-2,5-dione](/img/structure/B12608570.png)
![2-[3-(2,4-Dichloro-5-fluorophenyl)-4,5-dihydro-1,2-oxazol-5-yl]phenol](/img/structure/B12608571.png)
![2-Pentynoic acid, 4-[(2-methoxyethoxy)methoxy]-, ethyl ester, (4S)-](/img/structure/B12608579.png)
boranyl](/img/structure/B12608590.png)
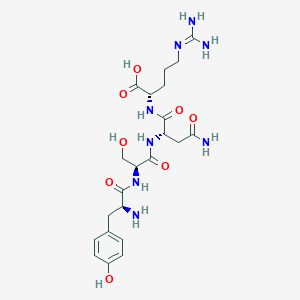
![5-Benzoyl-3-[(4-fluorophenyl)sulfanyl]-4-methyl-1-phenylpyridin-2(1H)-one](/img/structure/B12608604.png)
